![molecular formula C6H10N4O2S B1270670 Ethyl-2-[(3-Amino-1H-1,2,4-Triazol-5-yl)sulfanyl]acetat CAS No. 352349-53-2](/img/structure/B1270670.png)

Ethyl-2-[(3-Amino-1H-1,2,4-Triazol-5-yl)sulfanyl]acetat

Übersicht

Beschreibung

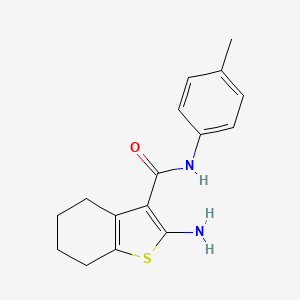

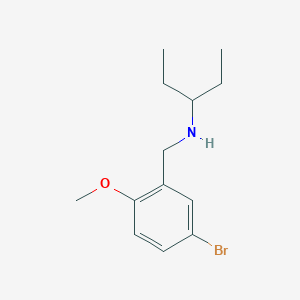

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C6H10N4O2S and its molecular weight is 202.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Energetischen Materialien

Verbindungen, die den 1,2,4-Triazol-Rest enthalten, wie die von Ihnen genannten, werden oft auf ihr Potenzial zur Herstellung von energetischen Materialien untersucht. Diese Materialien sind für verschiedene Anwendungen, einschließlich Treibstoffen und Sprengstoffen, von entscheidender Bedeutung. Das Vorhandensein des Triazolrings trägt zu einem hohen Stickstoffgehalt bei, der aufgrund seiner hohen Energiefreisetzung bei der Zersetzung ein wünschenswertes Merkmal in energetischen Materialien ist .

Entwicklung von Antikrebsmitteln

Die 1,2,4-Triazol-Derivate wurden umfassend auf ihre Antikrebseigenschaften untersucht. Sie können mit verschiedenen biologischen Zielstrukturen interagieren und haben sich als vielversprechend bei der Hemmung des Wachstums von Krebszellen erwiesen. Es wurden Forschungsarbeiten zu neuartigen Triazolderivaten als potenzielle Antikrebsmittel durchgeführt, wobei einige eine vielversprechende zytotoxische Aktivität gegen Krebszelllinien wie MCF-7, Hela und A549 zeigten .

Pflanzenschutzmittel

Triazolverbindungen sind auch im Bereich der Landwirtschaft von Bedeutung. Sie dienen als Vorläufer bei der Synthese von Herbiziden, Fungiziden und Insektiziden. Ihre Fähigkeit, verschiedene Enzyme zu hemmen, die für das Überleben von Unkraut und Schädlingen unerlässlich sind, macht sie in Strategien zum Schutz von Nutzpflanzen wertvoll .

Solarstromumwandlung

Im Bereich der erneuerbaren Energien, insbesondere der Solarstromumwandlung, wurden Triazolderivate als Elektrolytzusätze in Farbstoff-sensibilisierten Solarzellen verwendet. Diese Additive können die Effizienz von Elektronentransferprozessen verbessern und so die Gesamtleistung der Solarzellen steigern .

Korrosionsschutz

Das Triazolringsystem ist bekannt für seine Korrosionsschutzwirkung, insbesondere für Metalle wie Kupfer. Dies macht solche Verbindungen wertvoll in Industrien, in denen die Metallkonservierung von entscheidender Bedeutung ist, beispielsweise in Kühlsystemen und Rohrleitungen, in denen Korrosion zu einem erheblichen Materialabbau führen kann .

Mikrobiologische Forschung

In der Mikrobiologie können Triazolderivate verwendet werden, um Stressbedingungen in Hefekulturen zu induzieren. Beispielsweise können sie auf Kulturen angewendet werden, die von einem Plasmid abhängig sind, das HIS3 für die Histidinproduktion enthält, wobei eine erhöhte Expression von HIS3 erforderlich ist, damit die Hefezelle überleben kann. Diese Anwendung ist besonders nützlich, um die Genexpression und die Proteinfunktion zu untersuchen .

Zukünftige Richtungen

The future directions for the research and development of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involve further exploration of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

The presence of the 1,2,4-triazole ring in these compounds suggests that they may interact with their targets through hydrogen bonding and other non-covalent interactions . The amino group on the triazole ring could potentially form hydrogen bonds with the target, while the sulfur atom in the sulfanyl group could engage in hydrophobic interactions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , these compounds may exert a variety of effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . By inhibiting this enzyme, ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can disrupt the production of histidine, an essential amino acid. Additionally, this compound has been shown to interact with catalase and peroxidase, enzymes that play crucial roles in cellular oxidative stress responses . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate on various cell types and cellular processes are profound. In yeast cells, for instance, the compound has been observed to inhibit the HIS3 gene product, leading to a requirement for higher levels of HIS3 expression for cell survival . This inhibition can result in altered cell signaling pathways, particularly those involved in amino acid biosynthesis. Furthermore, ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can impact gene expression by modulating the activity of transcription factors that respond to oxidative stress. In terms of cellular metabolism, the compound’s inhibition of catalase and peroxidase can lead to an accumulation of reactive oxygen species, thereby affecting cellular redox balance and metabolic flux .

Molecular Mechanism

At the molecular level, ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate exerts its effects primarily through enzyme inhibition. The compound binds to the active sites of enzymes such as imidazoleglycerol-phosphate dehydratase, catalase, and peroxidase, preventing their normal catalytic activities . This binding is often facilitated by the triazole ring, which can form stable interactions with amino acid residues in the enzyme’s active site. Additionally, the amino group of the compound can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex. These interactions can lead to changes in gene expression, particularly for genes involved in oxidative stress responses and amino acid biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . This degradation can lead to a decrease in its inhibitory potency over time. Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in metabolic pathways to mitigate the effects of oxidative stress .

Dosage Effects in Animal Models

The effects of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive oxygen species . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, beyond which the effects become more pronounced and potentially harmful.

Metabolic Pathways

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is involved in several metabolic pathways, primarily those related to amino acid biosynthesis and oxidative stress responses . The compound’s inhibition of imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway, leading to reduced histidine levels . Additionally, its interaction with catalase and peroxidase impacts the cellular redox state, influencing pathways that manage oxidative stress and detoxification . These interactions can alter metabolic flux and the levels of various metabolites, particularly those involved in amino acid metabolism and antioxidant defense.

Transport and Distribution

Within cells and tissues, ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms, often involving amino acid transporters due to its structural similarity to amino acids. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations typically found in organs involved in detoxification, such as the liver .

Subcellular Localization

The subcellular localization of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is influenced by its interactions with cellular organelles and proteins . The compound is often found in the cytoplasm, where it interacts with enzymes involved in amino acid biosynthesis and oxidative stress responses. Additionally, it can localize to mitochondria and peroxisomes, organelles that play key roles in managing cellular redox balance and metabolism . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its biochemical activity and effects.

Eigenschaften

IUPAC Name |

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVFKIDKNFIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361119 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352349-53-2 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)